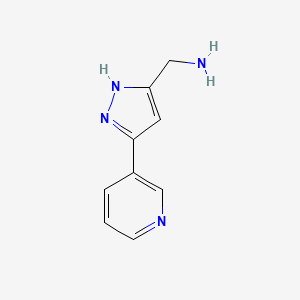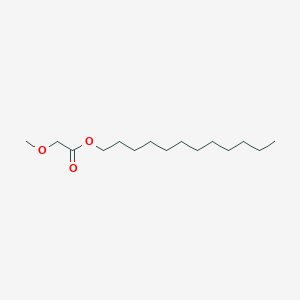
Methoxyacetic acid, dodecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxyacetic Acid Dodecyl Ester is an organic compound belonging to the ester family It is derived from methoxyacetic acid and dodecanol Esters are known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxyacetic Acid Dodecyl Ester can be synthesized through the esterification of methoxyacetic acid with dodecanol. The reaction typically involves heating methoxyacetic acid and dodecanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Methoxyacetic Acid+Dodecanol→Methoxyacetic Acid Dodecyl Ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous reactor to increase efficiency. The reaction mixture is heated to around 100°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester is then purified through distillation.
Types of Reactions:
Hydrolysis: Methoxyacetic Acid Dodecyl Ester can undergo hydrolysis in the presence of an acid or base to yield methoxyacetic acid and dodecanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions:
Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Using sodium hydroxide or potassium hydroxide.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Methoxyacetic acid and dodecanol.
Oxidation: Methoxyacetic acid and dodecanoic acid.
Reduction: Methoxyethanol and dodecanol.
Aplicaciones Científicas De Investigación
Methoxyacetic Acid Dodecyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a model compound in studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
Methoxyacetic Acid Dodecyl Ester can be compared with other esters such as:
Ethyl Acetate: Commonly used as a solvent with a lower boiling point.
Methyl Butyrate: Known for its fruity odor and used in flavorings.
Butyl Propionate: Used in perfumes and has a higher boiling point.
Uniqueness: Methoxyacetic Acid Dodecyl Ester is unique due to its longer alkyl chain, which imparts different physical properties such as higher boiling point and hydrophobicity compared to shorter-chain esters. This makes it suitable for applications requiring more stable and less volatile compounds.
Comparación Con Compuestos Similares
- Ethyl Acetate
- Methyl Butyrate
- Butyl Propionate
Propiedades
Número CAS |
959247-28-0 |
|---|---|
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
dodecyl 2-methoxyacetate |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(16)14-17-2/h3-14H2,1-2H3 |
Clave InChI |
IMMQHUWRFBSNHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


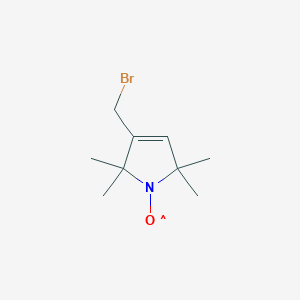
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
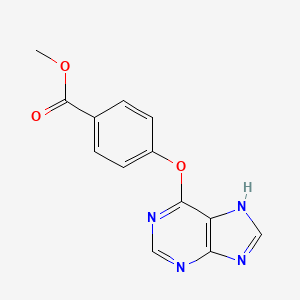
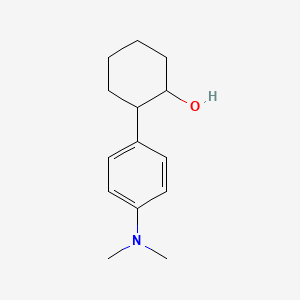
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
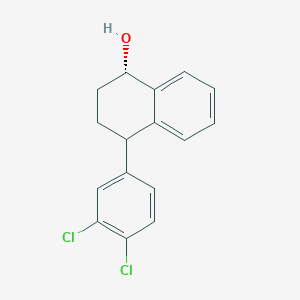
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)

![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
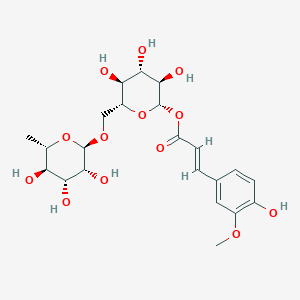
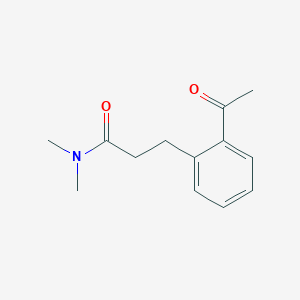
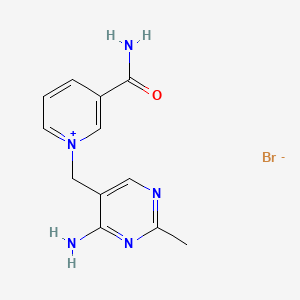
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
